molecular formula C17H17N3O4S B2568089 N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 857552-82-0

N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2568089
CAS RN: 857552-82-0
M. Wt: 359.4
InChI Key: LSVXHPUZJPTNKN-UHFFFAOYSA-N
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Description

The compound “N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a heterocyclic compound containing a quinoline moiety and four additional hydrogen atoms. The sulfamoyl group (-SO2NH2) is attached to the quinoline ring, and the acetamide group (-NHCOCH3) is attached to a phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydroquinoline core, sulfamoyl group, and acetamide group each have distinct reactivity profiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfamoyl and acetamide groups could influence its solubility, while the tetrahydroquinoline core could impact its stability and reactivity .

Scientific Research Applications

Structural Aspects and Properties

  • The study of structural aspects of amide-containing isoquinoline derivatives reveals their ability to form gels or crystalline solids upon treatment with different mineral acids. These compounds exhibit interesting fluorescence properties, which vary based on their protonated state and interactions with other compounds. This can have implications for their use in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Synthetic Methods and Spectral Characterization

  • A convenient synthetic method has been developed for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlighting the versatility of these compounds in chemical synthesis. This method provides a foundation for future investigations into their pharmacological activities (Zaki, Radwan, & El-Dean, 2017).

Antiproliferative Activities

  • Certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. One compound, in particular, showed significant activity against nasopharyngeal carcinoma, indicating potential therapeutic applications (I‐Li Chen et al., 2013).

Novel Catalyst for Synthesis

  • A novel N-sulfonated Brönsted acidic catalyst has been introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrates efficiency, good yields, short reaction times, and reusability, suggesting its potential in facilitating the synthesis of complex organic compounds (Goli-Jolodar, Shirini, & Seddighi, 2016).

Antibacterial Activity

  • New derivatives have been synthesized and evaluated for their antibacterial activity, contributing to the search for new antimicrobial agents. Some compounds showed promising results against specific bacterial and fungal strains, highlighting the potential of these molecules in addressing antibiotic resistance (Le, Pham, & Nguyen, 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study of quinoline derivatives is a vibrant field of research due to their diverse biological activities. Future research could explore the potential biological activities of this compound, as well as methods for its synthesis and modification .

properties

IUPAC Name

N-[4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-11(21)18-13-3-6-15(7-4-13)25(23,24)20-14-5-8-16-12(10-14)2-9-17(22)19-16/h3-8,10,20H,2,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVXHPUZJPTNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

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